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Compound of Interest

Compound Name: Phosphomycin disodium salt

Cat. No.: B1261671 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide elucidates the relationship between phosphonomycin and its clinically

relevant formulation, fosfomycin disodium salt. It provides a comprehensive comparison of their

chemical properties, biological activity, and the experimental protocols used for their evaluation,

aimed at clarifying the precise terminology for researchers and developers in the

pharmaceutical sciences.

Introduction: Clarifying the Terminology
The terms "phosphonomycin" and "fosfomycin" are often used interchangeably, leading to

potential ambiguity in scientific literature and drug development. It is crucial to understand their

precise relationship:

Phosphonomycin: Originally discovered in Streptomyces fradiae, this is the name for the

active pharmaceutical ingredient (API) in its acidic form: (L-cis-1,2-epoxypropylphosphonic

acid).[1][2] This is the molecule responsible for the antibiotic effect.

Fosfomycin: This is the common drug name assigned to phosphonomycin.[1] Due to the

acidic nature and limited water solubility of the parent molecule, it is formulated as various

salts to improve its pharmaceutical properties for clinical use.[2][3]
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Fosfomycin Disodium Salt: This is the specific salt formulation of fosfomycin intended for

intravenous (IV) administration.[2][4] The disodium salt dramatically increases water

solubility and is suitable for parenteral applications where high plasma concentrations are

required.[5][6] Other common salt forms include fosfomycin tromethamine and fosfomycin

calcium, which are formulated for oral administration.[2][4]

Essentially, "phosphonomycin" refers to the active acid, while "fosfomycin disodium salt" refers

to a specific, highly soluble formulation of that acid for intravenous use.

The logical relationship between these terms can be visualized as follows:

Phosphonomycin
(Active Molecule: C₃H₇O₄P)

Fosfomycin
(Common Drug Name)

 is the active molecule of 

Fosfomycin Disodium Salt
(For IV Administration)

 is formulated as various salts 

Fosfomycin Tromethamine
(For Oral Administration)

 is formulated as various salts 

Fosfomycin Calcium
(For Oral Administration)

 is formulated as various salts 

Click to download full resolution via product page

Figure 1: Relationship between Phosphonomycin and its salt forms.

Physicochemical and Pharmacokinetic Properties
The formulation of phosphonomycin as a disodium salt significantly alters its physicochemical

properties, which in turn impacts its pharmacokinetic profile. The active moiety remains the

same, but the delivery and subsequent absorption, distribution, metabolism, and excretion

(ADME) are formulation-dependent.

Table 1: Comparison of Physicochemical Properties
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Property
Phosphonomycin
(Acid Form)

Fosfomycin
Disodium Salt

Reference(s)

Molecular Formula C₃H₇O₄P C₃H₅Na₂O₄P [4][7][8]

Molecular Weight 138.06 g/mol 182.02 g/mol [2][4][7]

Appearance Solid
White to off-white

crystalline powder
[5][8][9]

Water Solubility Limited
Freely soluble (e.g.,

300 g/L at 25°C)
[5][8][10]

Melting Point ~94 °C
~150-153 °C

(decomposes)
[8][9]

Stability -

Stable in

acidic/neutral

solutions; hydrolyzes

in alkaline conditions

[8]

Table 2: Comparison of Pharmacokinetic Parameters (Human Data)
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Parameter
Fosfomycin
Disodium
(Intravenous)

Fosfomycin
Tromethamine
(Oral)

Reference(s)

Administration Route Intravenous (IV) Oral [3][4]

Bioavailability (F) 100% (by definition) 33% - 58% [3][11][12]

Time to Peak (Tmax)
~1 hour (end of

infusion)
~2.25 hours [11]

Peak Concentration

(Cmax)

Dose-dependent (e.g.,

370 ± 61.9 µg/mL for

8g dose)

Dose-dependent (e.g.,

26.8 ± 6.4 µg/mL for

3g dose)

[11][12]

Plasma Half-life (t½) ~2.4 - 2.8 hours ~9.04 hours [11]

Volume of Distribution

(Vd)
~0.3 L/kg (~29-31 L) ~204 L [9][11]

Primary Excretion
Renal (unchanged

drug)

Renal (unchanged

drug)
[9][11][13]

Plasma Protein

Binding
Negligible Negligible [13][14]

Note: The disodium salt is not used orally due to gastric irritation.[15] The tromethamine salt is

the preferred oral formulation due to higher bioavailability compared to the calcium salt.[2][12]

Mechanism of Action and Antimicrobial Spectrum
Regardless of the salt form, the active phosphonomycin anion exerts its bactericidal effect by

inhibiting the first committed step of bacterial cell wall biosynthesis.[1][4][14]

Cellular Uptake: Fosfomycin enters the bacterial cell via two active transport systems: the L-

α-glycerophosphate transporter (GlpT) and the hexose monophosphate transporter (UhpT).

[14][16]

Enzyme Inhibition: Once inside the cytoplasm, fosfomycin acts as a phosphoenolpyruvate

(PEP) analog.[14][17] It irreversibly inhibits the enzyme UDP-N-acetylglucosamine

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.elsevier.es/es-revista-enfermedades-infecciosas-microbiologia-clinica-28-articulo-fosfomycin-salt-is-what-really-S0213005X20302378
https://pmc.ncbi.nlm.nih.gov/articles/PMC4786888/
https://www.elsevier.es/es-revista-enfermedades-infecciosas-microbiologia-clinica-28-articulo-fosfomycin-salt-is-what-really-S0213005X20302378
https://pmc.ncbi.nlm.nih.gov/articles/PMC5571362/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5745467/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5571362/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5571362/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5745467/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5571362/
https://pubchem.ncbi.nlm.nih.gov/compound/Fosfomycin
https://pmc.ncbi.nlm.nih.gov/articles/PMC5571362/
https://pubchem.ncbi.nlm.nih.gov/compound/Fosfomycin
https://pmc.ncbi.nlm.nih.gov/articles/PMC5571362/
https://journals.asm.org/doi/10.1128/aac.01779-24
https://journals.asm.org/doi/10.1128/aac.01779-24
https://www.mdpi.com/2079-6382/6/4/24
https://patents.google.com/patent/US20150132382A1/en
https://pubs.rsc.org/en/content/articlehtml/2019/ra/c9ra08299a
https://pmc.ncbi.nlm.nih.gov/articles/PMC5745467/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5287057/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4786888/
https://www.mdpi.com/2079-6382/6/4/24
https://www.mdpi.com/2079-6382/6/4/24
https://www.dovepress.com/fosfomycin-the-characteristics-activity-and-use-in-critical-care-peer-reviewed-fulltext-article-TCRM
https://www.mdpi.com/2079-6382/6/4/24
https://www.benchchem.com/pdf/The_Molecular_Basis_of_Fosfomycin_s_Irreversible_Inhibition_of_MurA_A_Technical_Guide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1261671?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


enolpyruvyl transferase (MurA) by forming a covalent bond with a key cysteine residue

(Cys115 in E. coli) in the enzyme's active site.[4][17][18]

Cell Wall Synthesis Blockade: The inactivation of MurA prevents the formation of UDP-N-

acetylmuramic acid, an essential precursor for peptidoglycan synthesis.[4][19] This disruption

leads to a compromised cell wall, resulting in cell lysis and bacterial death.[14][16]

Bacterial Cytoplasm

Phosphoenolpyruvate
(PEP)

MurA Enzyme

UDP-N-acetylglucosamine
(UNAG)

UDP-N-acetylmuramic
acid precursor

 Catalyzes Peptidoglycan
(Cell Wall Synthesis)

 Leads to 

Fosfomycin
(Active Anion)

 Irreversibly Inhibits
(Covalent Bond at Cys115) 

Click to download full resolution via product page

Figure 2: Mechanism of action of Fosfomycin on the MurA enzyme.

Fosfomycin exhibits a broad spectrum of activity against both Gram-positive and Gram-

negative bacteria, including many multidrug-resistant (MDR) pathogens.[1][20]

Table 3: In Vitro Antimicrobial Activity of Fosfomycin (Representative MIC Values)
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Organism MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Reference(s)

Escherichia coli

(ESBL-producing)
≤1 32 [20]

Klebsiella

pneumoniae (ESBL-

producing)

16 64 [20]

Pseudomonas

aeruginosa
16 512 [20]

Staphylococcus

aureus (MRSA)
8 64 [20]

Enterococcus faecalis 32 128 [21]

MIC (Minimum Inhibitory Concentration) values can vary based on testing methodology (see

Section 4). EUCAST breakpoint for Enterobacterales is ≤32 µg/mL.[20]

Key Experimental Protocols
Accurate determination of fosfomycin's properties requires standardized methodologies.

The reference method for determining fosfomycin MICs is agar dilution, as recommended by

both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on

Antimicrobial Susceptibility Testing (EUCAST).[22][23]

Protocol: Agar Dilution for Fosfomycin MIC Determination

Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's

instructions. After autoclaving and cooling to 45-50°C, supplement the agar with a sterile

stock solution of glucose-6-phosphate (G6P) to a final concentration of 25 µg/mL.[22][24]

G6P is crucial as it induces the UhpT transport system, facilitating fosfomycin uptake into the

bacterial cell.[14][22]

Fosfomycin Plate Preparation: Prepare a stock solution of fosfomycin. Perform serial two-

fold dilutions and add the appropriate volume of each dilution to molten, G6P-supplemented
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MHA to create plates with a range of final fosfomycin concentrations (e.g., 0.25 to 512

µg/mL). A growth control plate (no antibiotic) must be included.

Inoculum Preparation: From a fresh culture, prepare a bacterial suspension equivalent to a

0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum

concentration of approximately 10⁴ CFU per spot.

Inoculation: Using a multipoint inoculator, spot 1-10 µL of the standardized bacterial

suspension onto the surface of each agar plate.

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[22]

MIC Determination: The MIC is the lowest concentration of fosfomycin that completely

inhibits visible bacterial growth.[22] A single colony or a faint haze should be disregarded.

Note: Broth microdilution is an alternative but may yield higher MICs than agar dilution.[25] Disk

diffusion and gradient strips (Etest®) are also used but can present interpretation challenges.

[23][25]
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Figure 3: Experimental workflow for MIC determination by agar dilution.

Pharmacokinetic parameters for intravenous fosfomycin disodium are typically determined in

healthy volunteers or patient populations through clinical trials.

Protocol: General Outline for a Single-Dose IV Pharmacokinetic Study
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Subject Enrollment: Recruit healthy volunteers meeting specific inclusion/exclusion criteria.

Drug Administration: Administer a single dose of fosfomycin disodium (e.g., 4 or 8 grams) as

a controlled intravenous infusion over a fixed period (e.g., 1 hour).[11]

Sample Collection: Collect serial blood samples at predefined time points before, during, and

after the infusion (e.g., pre-dose, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).

[11] Collect urine in intervals over 48 hours to determine renal clearance.[11]

Sample Processing: Process blood samples to separate plasma. Store plasma and urine

samples at -80°C until analysis.

Bioanalysis: Quantify fosfomycin concentrations in plasma and urine using a validated

analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-

MS/MS).

Pharmacokinetic Modeling: Use the plasma concentration-time data to calculate key PK

parameters (Cmax, Tmax, AUC, t½, Vd, CL) using non-compartmental or compartmental

analysis with software like Phoenix WinNonlin.

Conclusion
In summary, the distinction between phosphonomycin and fosfomycin disodium salt is one of

chemical form and pharmaceutical formulation. Phosphonomycin is the fundamental active

molecule, a phosphonic acid. Fosfomycin disodium salt is the water-soluble formulation that

enables high-dose intravenous administration, achieving the necessary systemic

concentrations to treat severe bacterial infections. For drug development professionals and

researchers, using this terminology with precision is essential for clear communication

regarding the API, its specific formulations, and their corresponding pharmacokinetic and

clinical applications. The choice of salt form is a critical determinant of the drug's delivery and

therapeutic utility.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5571362/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5571362/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5571362/
https://www.elsevier.es/es-revista-enfermedades-infecciosas-microbiologia-clinica-28-articulo-fosfomycin-salt-is-what-really-S0213005X20302378
https://www.benchchem.com/product/b1261671?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1261671?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

2. The intriguing biology and chemistry of fosfomycin: the only marketed phosphonate
antibiotic - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08299A [pubs.rsc.org]

3. Fosfomycin: Salt is what really matters | Enfermedades Infecciosas y Microbiología Clínica
[elsevier.es]

4. Fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]

5. Page loading... [wap.guidechem.com]

6. chemimpex.com [chemimpex.com]

7. mpbio.com [mpbio.com]

8. Buy Fosfomycin sodium | 26016-99-9 | > 95% [smolecule.com]

9. Fosfomycin | C3H7O4P | CID 446987 - PubChem [pubchem.ncbi.nlm.nih.gov]

10. JPS5967294A - Water-soluble fosfomycin calcium salt and antibacterial agent - Google
Patents [patents.google.com]

11. Pharmacokinetics, Safety, and Tolerability of Single-Dose Intravenous (ZTI-01) and Oral
Fosfomycin in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

12. Fosfomycin: Pharmacological, Clinical and Future Perspectives - PMC
[pmc.ncbi.nlm.nih.gov]

13. journals.asm.org [journals.asm.org]

14. Fosfomycin: Pharmacological, Clinical and Future Perspectives [mdpi.com]

15. US20150132382A1 - Compositions and methods of treatment comprising fosfomycin
disodium - Google Patents [patents.google.com]

16. dovepress.com [dovepress.com]

17. benchchem.com [benchchem.com]

18. Molecular Pharmacology of the Antibiotic Fosfomycin, an Inhibitor of Peptidoglycan
Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

19. Frontiers | Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA)
Covalent Inhibition [frontiersin.org]

20. Deciphering pharmacokinetics and pharmacodynamics of fosfomycin - PMC
[pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5287057/
https://pubs.rsc.org/en/content/articlehtml/2019/ra/c9ra08299a
https://pubs.rsc.org/en/content/articlehtml/2019/ra/c9ra08299a
https://www.elsevier.es/es-revista-enfermedades-infecciosas-microbiologia-clinica-28-articulo-fosfomycin-salt-is-what-really-S0213005X20302378
https://www.elsevier.es/es-revista-enfermedades-infecciosas-microbiologia-clinica-28-articulo-fosfomycin-salt-is-what-really-S0213005X20302378
https://pmc.ncbi.nlm.nih.gov/articles/PMC4786888/
https://wap.guidechem.com/encyclopedia/disodium-phosphonomycin-dic21396.html
https://www.chemimpex.com/products/14301
https://www.mpbio.com/sg/phosphomycin-disodium-salt
https://www.smolecule.com/products/s599877
https://pubchem.ncbi.nlm.nih.gov/compound/Fosfomycin
https://patents.google.com/patent/JPS5967294A/en
https://patents.google.com/patent/JPS5967294A/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC5571362/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5571362/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5745467/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5745467/
https://journals.asm.org/doi/10.1128/aac.01779-24
https://www.mdpi.com/2079-6382/6/4/24
https://patents.google.com/patent/US20150132382A1/en
https://patents.google.com/patent/US20150132382A1/en
https://www.dovepress.com/fosfomycin-the-characteristics-activity-and-use-in-critical-care-peer-reviewed-fulltext-article-TCRM
https://www.benchchem.com/pdf/The_Molecular_Basis_of_Fosfomycin_s_Irreversible_Inhibition_of_MurA_A_Technical_Guide.pdf
https://pubmed.ncbi.nlm.nih.gov/40127436/
https://pubmed.ncbi.nlm.nih.gov/40127436/
https://www.frontiersin.org/journals/molecular-biosciences/articles/10.3389/fmolb.2022.889825/full
https://www.frontiersin.org/journals/molecular-biosciences/articles/10.3389/fmolb.2022.889825/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC6555163/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6555163/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1261671?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


21. drugs.com [drugs.com]

22. benchchem.com [benchchem.com]

23. academic.oup.com [academic.oup.com]

24. jmilabs.com [jmilabs.com]

25. mdpi.com [mdpi.com]

To cite this document: BenchChem. [An In-depth Technical Guide on Phosphonomycin
versus Fosfomycin Disodium Salt Terminology]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1261671#phosphonomycin-vs-fosfomycin-
disodium-salt-terminology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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